

In-Depth Technical Guide to the DEG-77 Degradator

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DEG-77

Cat. No.: B12377940

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Core Function and Mechanism of Action

DEG-77 is a potent and selective molecular glue degrader that simultaneously targets two key proteins implicated in cancer pathogenesis: the hematopoietic transcription factor Ikaros Family Zinc Finger 2 (IKZF2, also known as Helios) and the serine/threonine kinase Casein Kinase 1 α (CK1 α).^{[1][2]} As a more soluble analog of its predecessor DEG-35, **DEG-77** was developed to improve pharmacokinetic properties for in vivo studies.^[3]

The primary function of **DEG-77** is to induce the degradation of IKZF2 and CK1 α . It achieves this by acting as a "molecular glue," effectively bringing these target proteins into proximity with the E3 ubiquitin ligase substrate receptor Cereblon (CRBN).^{[4][5]} This induced proximity leads to the polyubiquitination of IKZF2 and CK1 α , marking them for subsequent degradation by the proteasome.^[5] This dual-targeting mechanism has shown significant therapeutic potential, particularly in acute myeloid leukemia (AML) and certain ovarian cancers.^{[1][2][3]}

The degradation of these two key proteins by **DEG-77** triggers a cascade of downstream cellular events. The depletion of CK1 α leads to the stabilization and activation of the tumor suppressor protein p53, which in turn induces apoptosis (programmed cell death).^{[5][6]} Concurrently, the degradation of IKZF2, a critical factor in myeloid leukemogenesis, promotes myeloid differentiation.^[7] The combined effects of apoptosis induction and myeloid differentiation contribute to the potent anti-proliferative and anti-tumor activity of **DEG-77**.^{[1][5]}

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the activity of **DEG-77**.

Table 1: In Vitro Degradation Potency of **DEG-77**

Target Protein	Cell Line	DC50 (nM)	Reference(s)
IKZF2	MOLM-13	15.3	[8]
CK1α	MOLM-13	10	[8]

DC50: Half-maximal degradation concentration.

Table 2: In Vitro Anti-Proliferative Activity of **DEG-77**

Cell Line	Cancer Type	Parameter	Value (nM)	Reference(s)
MOLM-13	Acute Myeloid Leukemia	EC50	4.0	[1]
COV434	Ovarian Cancer	GI50	28	[1]
A2780	Ovarian Cancer	GI50	20	[1]
TOV-21G	Ovarian Cancer	GI50	68	[1]
OCI-LY3	Diffuse Large B-cell Lymphoma	-	Antiproliferative Activity Observed	[2][3]

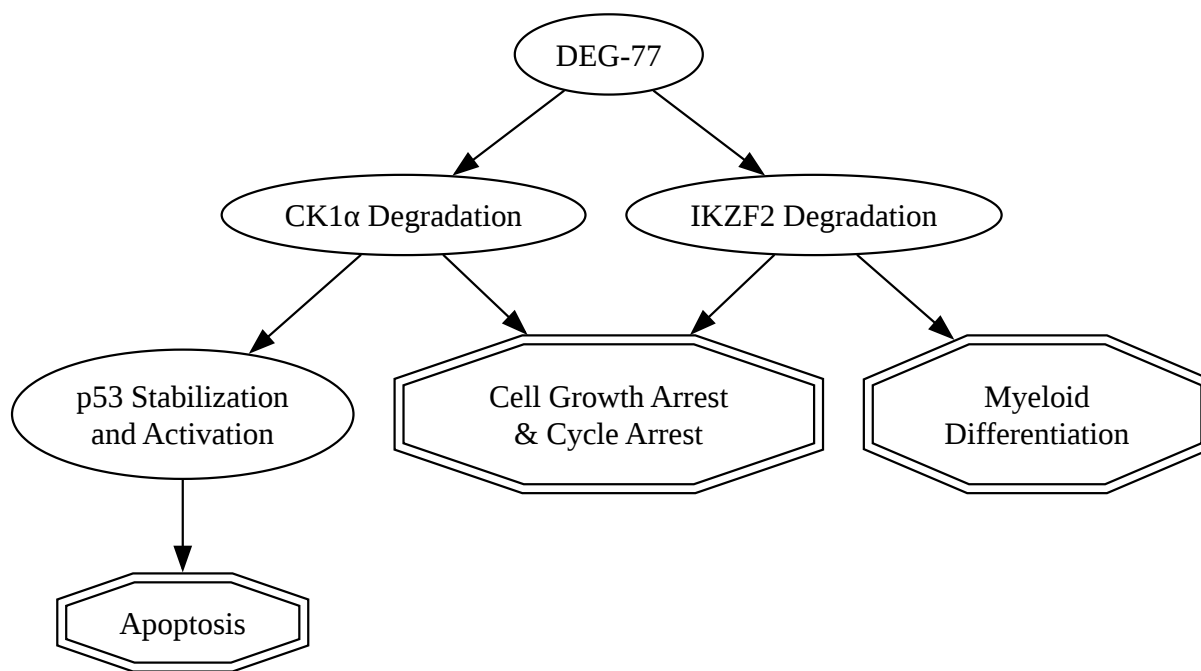
EC50: Half-maximal effective concentration. GI50: Half-maximal growth inhibition concentration.

Table 3: In Vivo Pharmacokinetic and Efficacy Data for **DEG-77**

Parameter	Species	Value	Reference(s)
Half-life ($t_{1/2}$)	Mouse	16.91 hours	[1]
In Vivo Efficacy	AML Mouse Models	Prolonged survival and delayed leukemia progression	[1][9]

Signaling Pathways and Experimental Workflows

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Experimental Protocols

1. Cell Culture and Maintenance

- Cell Line: MOLM-13 (human acute myeloid leukemia cell line).
- Culture Medium: RPMI-1640 medium supplemented with 10-20% heat-inactivated fetal bovine serum (FBS) and 1% penicillin/streptomycin.
- Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
- Subculturing: Cells are seeded at a density of approximately 1.0×10^6 cells/mL and are split every 2-3 days to maintain a density between 0.4×10^6 and 2.0×10^6 cells/mL.

2. Western Blotting for Protein Degradation

- Cell Lysis:
 - MOLM-13 cells are treated with the desired concentrations of **DEG-77** or DMSO (vehicle control) for the specified duration (e.g., 24 hours).
 - Cells are harvested, washed with ice-cold PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
 - Lysates are cleared by centrifugation at 14,000 rpm for 15 minutes at 4°C.
- Protein Quantification: Protein concentration in the supernatant is determined using a BCA protein assay.
- SDS-PAGE and Transfer:
 - Equal amounts of protein (20-30 µg) are loaded onto a 4-12% Bis-Tris polyacrylamide gel and separated by SDS-PAGE.
 - Proteins are transferred to a PVDF membrane.
- Immunoblotting:
 - The membrane is blocked with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

- The membrane is incubated with primary antibodies against IKZF2, CK1 α , p53, p21, and a loading control (e.g., GAPDH or β -actin) overnight at 4°C.
- The membrane is washed three times with TBST and then incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

3. Cell Viability (Anti-Proliferation) Assay

- Cell Seeding: MOLM-13 cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well in 100 μ L of culture medium.
- Compound Treatment: Cells are treated with a serial dilution of **DEG-77** or DMSO control and incubated for 72 hours.
- Viability Measurement:
 - Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's protocol.
 - Luminescence is measured using a plate reader.
 - Data is normalized to the DMSO-treated control wells, and EC50/GI50 values are calculated using non-linear regression analysis.

4. In Vivo Xenograft Studies in Mice

- Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are used.
- Cell Implantation: MOLM-13 cells (e.g., 1×10^6 cells per mouse) are injected intravenously or subcutaneously into the mice.
- Compound Administration: Once tumors are established or leukemia is engrafted, mice are treated with **DEG-77** (e.g., 50 mg/kg) or a vehicle control via intraperitoneal injection or oral gavage according to the study design.

- **Monitoring:** Tumor volume (for subcutaneous models) and overall survival are monitored. For leukemia models, engraftment can be monitored by flow cytometry of peripheral blood for human CD45+ cells.
- **Pharmacodynamic Analysis:** At specified time points after treatment, tissues (e.g., bone marrow, spleen, tumor) can be harvested to assess the degradation of IKZF2 and CK1 α by Western blotting or immunohistochemistry.

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- To cite this document: BenchChem. [In-Depth Technical Guide to the DEG-77 Degradar]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377940#what-is-the-function-of-deg-77-degrader]

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